4-Cyclopropyl-4-fluoropiperidine 4-Cyclopropyl-4-fluoropiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711508
InChI: InChI=1S/C8H14FN/c9-8(7-1-2-7)3-5-10-6-4-8/h7,10H,1-6H2
SMILES:
Molecular Formula: C8H14FN
Molecular Weight: 143.20 g/mol

4-Cyclopropyl-4-fluoropiperidine

CAS No.:

Cat. No.: VC17711508

Molecular Formula: C8H14FN

Molecular Weight: 143.20 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-4-fluoropiperidine -

Specification

Molecular Formula C8H14FN
Molecular Weight 143.20 g/mol
IUPAC Name 4-cyclopropyl-4-fluoropiperidine
Standard InChI InChI=1S/C8H14FN/c9-8(7-1-2-7)3-5-10-6-4-8/h7,10H,1-6H2
Standard InChI Key CKVVJEYHFYGYOE-UHFFFAOYSA-N
Canonical SMILES C1CC1C2(CCNCC2)F

Introduction

Structural and Physicochemical Properties

The core structure of 4-cyclopropyl-4-fluoropiperidine consists of a six-membered piperidine ring substituted with a fluorine atom and a cyclopropyl group at the 4-position. The cyclopropyl moiety introduces steric strain, while the fluorine atom enhances electronegativity and hydrogen-bonding potential . Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₄FN
Molecular Weight143.20 g/mol
Hydrochloride Salt (CAS)2098107-19-6 (C₈H₁₅ClFN)
LogP (Predicted)1.8 ± 0.3
Aqueous Solubility12.4 mg/mL (25°C)

The compound’s lipophilicity (LogP ~1.8) suggests moderate membrane permeability, balancing bioavailability and central nervous system (CNS) penetration . The hydrochloride salt form improves solubility for in vitro assays.

Synthetic Methodologies

Fluorination of Piperidine Derivatives

The primary route involves fluorination of 4-cyclopropylpiperidine precursors. VulcanChem reports the use of hydrogen peroxide (H₂O₂) as an oxidizing agent and lithium aluminum hydride (LiAlH₄) for reduction steps under controlled temperatures (0–40°C). Yields typically range from 45% to 68%, with purification via column chromatography.

Chemical Reactivity and Functionalization

4-Cyclopropyl-4-fluoropiperidine undergoes three primary reactions:

  • N-Alkylation: Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ to form quaternary ammonium salts.

  • Ring-Opening: The cyclopropyl group participates in [2+1] cycloadditions with electrophiles, enabling diversification of the core structure .

  • Hydrochloride Formation: Treatment with HCl gas in diethyl ether yields the water-soluble hydrochloride salt.

Notably, the fluorine atom resists nucleophilic displacement under mild conditions, preserving structural integrity during derivatization .

Pharmacological Applications

Antimicrobial Activity

Quinolone derivatives featuring cyclopropyl and fluorine substituents (e.g., 1-cyclopropyl-6-fluoro-4-oxoquinolines) exhibit MIC values of 0.44–34.02 μM against Mycobacterium tuberculosis and Staphylococcus aureus . These findings underscore the role of fluorinated cyclopropane motifs in enhancing antibacterial potency .

Recent Advances and Future Directions

Recent patents (e.g., WO2013127913A1) highlight 4,4-difluoropiperidines as Orexin receptor antagonists, achieving IC₅₀ values < 50 nM . While 4-cyclopropyl-4-fluoropiperidine remains underexplored in this context, its structural analogs demonstrate the feasibility of targeting neuropsychiatric disorders . Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of the cyclopropyl and fluorine substituents.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

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